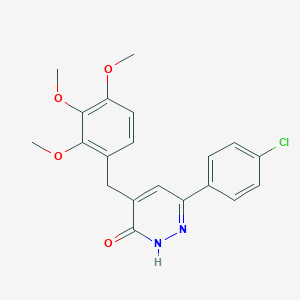

![molecular formula C18H20N8O B2718309 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-12-4](/img/structure/B2718309.png)

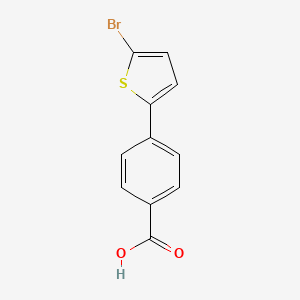

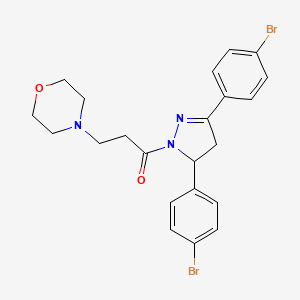

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, a pyrazolo[3,4-d]pyrimidine ring, and a 4-methoxyphenyl group. Imidazole rings are present in many important biological molecules, such as histidine and the nucleotide bases adenine and guanine. Pyrazolo[3,4-d]pyrimidines are a type of fused pyrimidine ring system that is found in various bioactive compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazolo[3,4-d]pyrimidine rings, along with the 4-methoxyphenyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the 4-methoxyphenyl group. The imidazole ring, for example, is aromatic and can act as a weak base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the 4-methoxyphenyl group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research into the synthesis of derivatives related to N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has yielded compounds with potential antiulcer, anti-microbial, and various biological activities. For instance, Ikeda et al. (1996) synthesized (1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, evaluating them for cytoprotective antiulcer activity with promising results (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1996).

Chemical Reactions and Transformations

The reactivity of such compounds under various conditions has been explored, revealing insights into their structural transformations and potential for creating new molecular frameworks. For example, Hosseini and Bayat (2019) reported on the efficient synthesis of new carbohydrazide derivatives via a five-component cascade reaction, demonstrating the compound's versatility in organic synthesis (Hosseini & Bayat, 2019).

Potential Applications

Biological Activity : The exploration of biological activities, including antimicrobial and cardiotonic effects, highlights the potential therapeutic applications of these compounds. For instance, novel dicationic imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents with promising results (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antiviral Activity : Studies on derivatives such as 3'-heterocyclic substituted 3'-deoxythymidines for antiviral activity against human immunodeficiency virus (HIV) indicate the potential for developing new antiviral agents (Wigerinck, Van Aerschot, Janssen, Claes, Balzarini, De Clercq, & Herdewijn, 1990).

Fluorescent Properties : The fluorescent properties of certain imidazo[1,2-a]pyridine and pyrimidine derivatives have been investigated for potential use in biomarker and photochemical sensor applications, demonstrating the compound's versatility in materials science (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-N-(3-imidazol-1-ylpropyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O/c1-27-14-5-3-13(4-6-14)22-16-15-11-21-25-17(15)24-18(23-16)20-7-2-9-26-10-8-19-12-26/h3-6,8,10-12H,2,7,9H2,1H3,(H3,20,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQQEGPOUSEPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

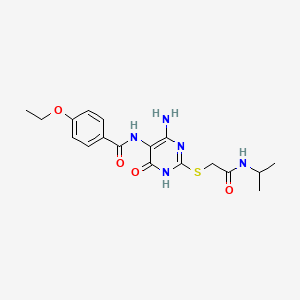

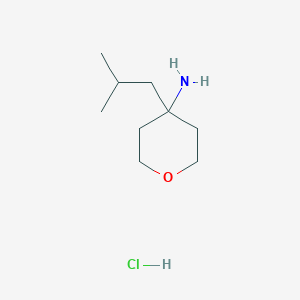

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)

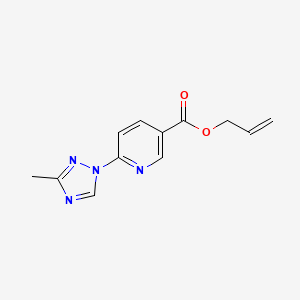

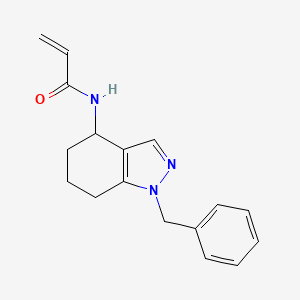

![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)

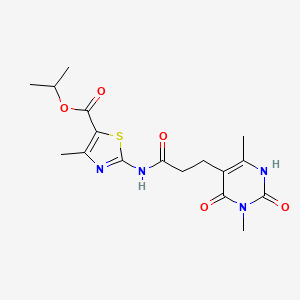

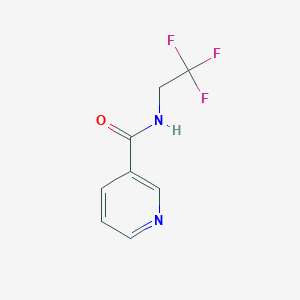

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)